tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20BrN3O3 |
|---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-amino-5-bromobenzoyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(20)18-7-6-17-12(19)10-8-9(15)4-5-11(10)16/h4-5,8H,6-7,16H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
FJLHWFCRDQOLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=C(C=CC(=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Protection of amino groups using tert-butyl carbamate (Boc) protecting group.
- Introduction of the bromine substituent on the aromatic ring.
- Formation of the amide bond linking the aminoethyl carbamate to the brominated aromatic amine.
- Reduction or modification of nitro groups if starting from nitro precursors.
- Purification by chromatographic techniques to ensure high purity.
Stepwise Preparation Protocol
Step 1: Protection of Amino Group with tert-Butyl Carbamate
- Starting from 2-amino-5-bromoaniline or its derivatives, the amino group is protected by reaction with tert-butoxycarbonyl anhydride (Boc anhydride) in the presence of a base such as triethylamine.
- The reaction is typically carried out in dichloromethane (DCM) at 0°C to room temperature.
- The product is tert-butyl 2-amino-5-bromophenylcarbamate .
- Yield: ~90% after purification by column chromatography.
- Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy confirm completion.
Step 2: Reduction of Nitro Group (if applicable)
- If the starting material contains a nitro group (e.g., 2-nitro-5-bromoaniline), reduction is performed using hydrazine hydrate in methanol with FeCl3 catalyst under reflux.
- This converts the nitro group to an amino group, yielding the corresponding amino carbamate.
- Yield: 63-71%.
- Purification: Column chromatography.
Step 3: Formation of Amide Bond
- The aminoethyl carbamate intermediate is coupled with 2-amino-5-bromobenzoic acid or its activated derivative.
- Coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF with DIPEA (N,N-diisopropylethylamine) are used.
- Reaction conditions: Room temperature stirring for several hours.
- The amide bond formation links the aminoethyl carbamate to the brominated benzamide moiety.
- Yields vary between 63-71% depending on conditions.
Step 4: Purification and Characterization
- The crude product is purified by silica gel column chromatography using ethyl acetate/hexane mixtures.
- Characterization is performed by IR, 1H NMR, 13C NMR, and HRMS to confirm structure and purity.
Detailed Reaction Conditions and Yields
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc protection of 2-amino-5-bromoaniline | Boc anhydride, triethylamine, DCM, 0°C to RT | 90-91 | TLC monitored, purified by chromatography |
| 2 | Reduction of nitro group to amino (if nitro present) | Hydrazine hydrate, FeCl3, methanol, reflux 3 h | 63-71 | Column chromatography purification |
| 3 | Amide bond formation with aminoethyl carbamate | HATU, DIPEA, DMF, RT, several hours | 63-71 | Coupling efficiency depends on conditions |
| 4 | Purification and characterization | Silica gel chromatography, spectral analysis | - | Confirmed by IR, NMR, HRMS |
Research Findings and Optimization Notes
- The Boc protection step is critical for preventing side reactions during amide bond formation and is highly efficient under mild conditions.
- Reduction of nitro groups using hydrazine hydrate is preferred for its selectivity and moderate reaction times.
- The use of HATU/DIPEA coupling system provides high coupling efficiency and purity of the final amide product.
- Reaction temperature and solvent choice (DMF preferred for coupling) significantly affect yield and purity.
- Purification by column chromatography with ethyl acetate/hexane mixtures ensures removal of impurities and by-products.
- Spectral data (NMR, IR) confirm the presence of characteristic carbamate and amide functionalities, as well as the bromine substituent.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Oxidation Reactions: It can also undergo oxidation reactions to form different oxidation states of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate lies in its role as a pharmaceutical intermediate. It has been utilized in the synthesis of various drug candidates targeting different diseases, including cancer and infectious diseases. The presence of the bromobenzamide moiety enhances its potential as a lead compound in drug discovery.
- Case Study : A study demonstrated the synthesis of derivatives based on this compound that exhibited significant activity against specific cancer cell lines, showcasing its potential in targeted cancer therapies .
PROTAC Technology
The compound is also explored within the framework of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The tert-butyl carbamate moiety can serve as a linker in PROTACs, facilitating the connection between ligands that bind to E3 ubiquitin ligases and target proteins.
- Research Insight : Recent advancements highlighted the use of this compound as an effective linker in PROTACs, leading to enhanced degradation rates of oncogenic proteins .
Synthetic Chemistry
In synthetic organic chemistry, this compound acts as a versatile reagent for constructing complex molecules. Its ability to undergo various chemical reactions allows chemists to develop new compounds with desired biological activities.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate involves its interaction with specific molecular targets. The amino and bromobenzamido groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below highlights key structural and functional differences between tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate and related compounds:
Biological Activity
tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate is a synthetic compound notable for its diverse biological activities, particularly its antibacterial properties. This compound belongs to a class of peptidomimetics, which are designed to mimic peptide structures while enhancing stability and bioactivity. Its structure includes a hydrophobic tert-butyl group, an amino group, and a bromobenzamide moiety, contributing to its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃BrN₂O₂. The presence of the bromine atom in the benzamide moiety is significant for its biological activity, influencing membrane interactions and overall antimicrobial efficacy.
Key Structural Features:
- Hydrophobic tert-butyl group : Enhances lipophilicity and membrane penetration.
- Bromobenzamide moiety : Essential for antibacterial activity.
- Amino group : Contributes to the interaction with bacterial membranes.
Antibacterial Properties
Research has demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial membranes, leading to increased permeability and cell death.
Table 1: Antibacterial Efficacy Against Various Strains
| Bacterial Strain | Activity Level | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | High | 0.5 µg/mL |
| Escherichia coli | Moderate | 1.0 µg/mL |
| Pseudomonas aeruginosa | Moderate | 2.0 µg/mL |
The compound's structure-activity relationship (SAR) studies indicate that modifications to the hydrophobic and cationic groups can significantly influence its antibacterial activity. For instance, replacing bromine with chlorine alters the compound's interaction dynamics with bacterial membranes, affecting its overall efficacy.
The mechanism by which this compound exerts its antibacterial effects has been explored through various studies:
- Membrane Disruption : The compound interacts with bacterial membranes, leading to depolarization and disruption of biofilm formation .
- Biofilm Disruption : It has been shown to effectively disrupt pre-formed biofilms of S. aureus and E. coli, which are critical in chronic infections .
- Cytotoxicity Studies : In vitro cytotoxicity assessments indicate that the compound selectively targets bacterial cells while exhibiting low toxicity towards mammalian cells, making it a promising candidate for therapeutic applications .
Comparative Analysis with Similar Compounds
Several structurally similar compounds have been evaluated for their biological activity, providing insights into the unique properties of this compound.
Table 2: Comparison of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| tert-Butyl (2-(2-amino-5-chlorobenzamido)ethyl)carbamate | Chlorine instead of bromine | Antibacterial |
| tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate | Contains thiophene ring | Antimicrobial |
| tert-Butyl (2-aminoethyl)(2-(tert-butoxycarbonyl)amino) | Boc-protected amino group | Varies based on modifications |
The unique combination of hydrophobic and cationic properties in this compound enhances its antibacterial activity compared to these similar compounds .
Case Studies
In a recent study published in 2023, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The results showed significant reductions in bacterial counts within minutes of exposure, highlighting the compound's rapid action against resistant pathogens .
Another investigation focused on the disruption of biofilms formed by S. aureus using this compound. At concentrations as low as 1× MIC, it achieved over 50% disruption of biofilms, demonstrating its potential as a therapeutic agent in treating chronic infections associated with biofilm formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
